9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride
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Overview
Description
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride is a chemical compound with the molecular formula C10H12ClN·HCl. It is a member of the benzoazepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with succinic anhydride to form an intermediate, which then undergoes intramolecular cyclization to yield the desired benzoazepine structure . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various amines .
Scientific Research Applications
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Lorcaserin hydrochloride: A selective 5-HT2C receptor agonist used in the treatment of obesity.
Benazepril: An angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure.
Uniqueness
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to interact with various molecular targets makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H13Cl2N |
---|---|
Molecular Weight |
218.12 g/mol |
IUPAC Name |
9-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-6-3-5-8-4-1-2-7-12-10(8)9;/h3,5-6,12H,1-2,4,7H2;1H |
InChI Key |
GXQTWXZUGQQCID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2=C(C1)C=CC=C2Cl.Cl |
Origin of Product |
United States |
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